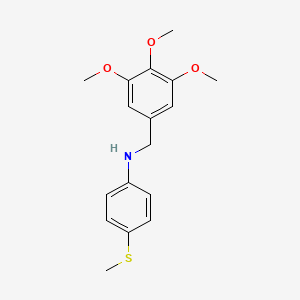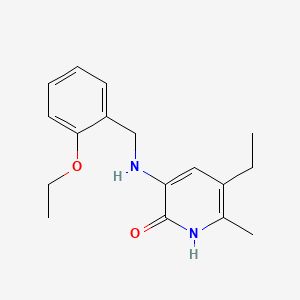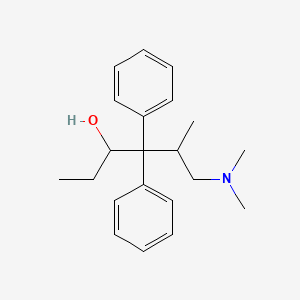
Lactic acid, acetate, hexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lactic acid, acetate, hexyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from lactic acid, a naturally occurring organic acid, and hexyl alcohol. It is commonly used in various applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Lactic acid, acetate, hexyl ester can be synthesized through the esterification of lactic acid with hexyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
Lactic acid+Hexyl alcoholAcid catalystLactic acid, acetate, hexyl ester+Water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The process may include steps such as:
Fermentation: Lactic acid is produced through the fermentation of carbohydrates using specific strains of bacteria.
Esterification: The lactic acid is then reacted with hexyl alcohol in the presence of an acid catalyst.
Purification: The resulting ester is purified through distillation or other separation techniques to obtain the desired product.
化学反应分析
Types of Reactions
Lactic acid, acetate, hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into lactic acid and hexyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Lactic acid and hexyl alcohol.
Reduction: Hexyl alcohol and lactic acid derivatives.
Substitution: Depending on the nucleophile, different substituted esters or other compounds.
科学研究应用
Lactic acid, acetate, hexyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential bio-based solvent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用机制
The mechanism by which lactic acid, acetate, hexyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in metabolic pathways, influencing cellular processes. The ester can also act as a solvent, facilitating the dissolution and transport of other compounds. Its molecular structure allows it to interact with different enzymes and receptors, modulating their activity.
相似化合物的比较
Lactic acid, acetate, hexyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in the chemical industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Uniqueness
This compound is unique due to its derivation from lactic acid, which is a naturally occurring compound. This gives it potential advantages in terms of biodegradability and sustainability compared to other esters derived from petrochemical sources.
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique properties and potential for sustainable production make it an important compound for future research and industrial applications.
属性
CAS 编号 |
77008-66-3 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
hexyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-8-14-11(13)9(2)15-10(3)12/h9H,4-8H2,1-3H3 |
InChI 键 |
KWFBVRNLVSVNRP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)C(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



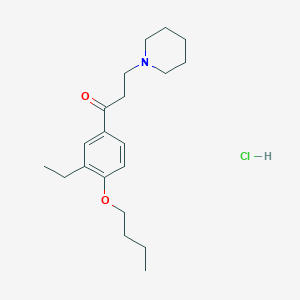
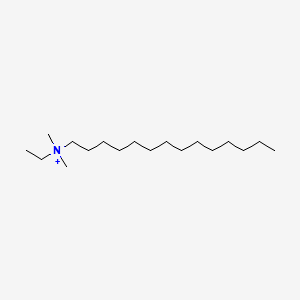
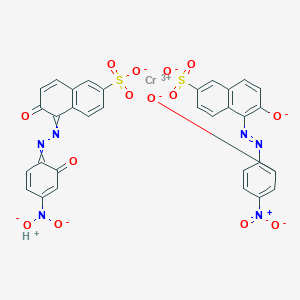
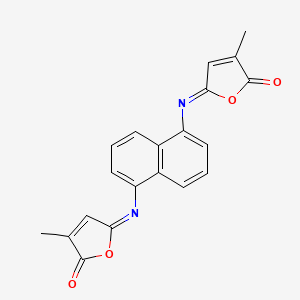

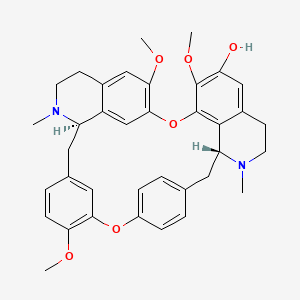
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
